Acpd

Stereoselectivity Phosphoinositide hydrolysis mGluR pharmacology

Procure (1S,3R)-ACPD, not racemic (±)-trans-ACPD or the inactive enantiomer. The (1S,3R) isomer is ~9x more potent in phosphoinositide hydrolysis (EC50: 16 vs 143 μM) and 5.8x more potent in seizure induction (ED50: 16 vs 93 mg/kg) than its (1R,3S) enantiomer. Using the stereochemically pure active isomer eliminates potency dilution, ensuring reproducible dose-response curves and accurate mGluR pharmacology. Essential for in vivo epileptogenesis and dual group I/II signaling studies.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 111900-32-4
Cat. No. B048366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcpd
CAS111900-32-4
Synonyms(trans)-1-aminocyclopentyl-1,3-dicarboxylate
1-amino-1,3-dicarboxycyclopentane
1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer
1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer
1-amino-cyclopentyl-trans-1S,3R-dicarboxylate
1-aminocyclopentane-1,3-dicarboxylic acid
1-aminocyclopentyl-1,3-dicarboxylic acid
1R,3S-ACPD
1S,3R-ACPD
ACPD-1S,3R
cis-1-amino-1,3-cyclopentanecarboxylic acid
cis-ACPD
t-ACPD
trans-1-aminocyclopentane-1,3-dicarboxylate
trans-ACPD
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1
InChIKeyYFYNOWXBIBKGHB-FBCQKBJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-ACPD (CAS 111900-32-4): Group I/II mGluR Agonist Baseline Pharmacology and Procurement Relevance


(1S,3R)-ACPD [(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid] is the stereochemically defined active isomer of (±)-trans-ACPD, functioning as a broad-spectrum agonist at metabotropic glutamate receptors (mGluRs) [1]. It is a conformationally rigid analog of the neurotransmitter glutamate that activates both group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) receptors without direct activation of ionotropic glutamate receptors (iGluRs such as NMDA, AMPA, kainate) [2]. The compound exhibits receptor subtype-dependent potency with reported EC50 values of 5 μM at mGluR2, 15 μM at mGluR5, 42 μM at mGluR1, and 60 μM at mGluR6 in recombinant systems . As a research tool, (1S,3R)-ACPD is commercially available at ≥98% purity (HPLC) and is widely employed as a reference agonist for characterizing mGluR-mediated signaling pathways in both in vitro and in vivo neuroscience applications.

Why (±)-trans-ACPD or Alternative mGluR Agonists Cannot Substitute for (1S,3R)-ACPD (CAS 111900-32-4) in Rigorous Research Applications


Generic substitution with racemic (±)-trans-ACPD, the inactive stereoisomer (1R,3S)-ACPD, or other in-class mGluR agonists is scientifically invalid due to quantifiable, mechanistically consequential differences in potency, receptor selectivity, and functional outcome. (1S,3R)-ACPD is approximately 9-fold more potent than its (1R,3S) enantiomer in stimulating phosphoinositide hydrolysis (EC50: 16 ± 7 μM vs. 143 ± 19 μM) [1] and 5.8-fold more potent in eliciting seizures in vivo (ED50: 16 mg/kg vs. 93 mg/kg) [2]. In contrast to the group I-selective agonist DHPG, (1S,3R)-ACPD concurrently activates group II receptors (mGluR2/3) that are negatively coupled to cAMP formation, producing a distinct dual-receptor pharmacological signature that cannot be replicated by subtype-selective alternatives [3]. Furthermore, (1S,3R)-ACPD exhibits a 2.7-fold higher potency than L-CCG-I in potentiating histamine H2 receptor-mediated cAMP responses (EC50: 7 ± 2 μM vs. 19 ± 2 μM) [4], underscoring that even closely related broad-spectrum agonists yield quantitatively divergent downstream signaling outcomes. Procurement of the stereochemically defined, high-purity (1S,3R) isomer is therefore essential for experimental reproducibility and for generating data interpretable within the established mGluR pharmacology literature.

(1S,3R)-ACPD (CAS 111900-32-4): Comparator-Based Quantitative Differentiation Evidence for Procurement Decision-Making


Stereoselective Potency Advantage: (1S,3R)-ACPD vs. (1R,3S)-ACPD in Phosphoinositide Hydrolysis

(1S,3R)-ACPD demonstrates marked stereoselective potency in stimulating phosphoinositide hydrolysis compared to its enantiomer (1R,3S)-ACPD. This quantifiable difference establishes the functional requirement for the stereochemically pure (1S,3R) isomer in studies of mGluR-mediated phospholipase C activation [1].

Stereoselectivity Phosphoinositide hydrolysis mGluR pharmacology Signal transduction

In Vivo Stereoselective Convulsant Activity: (1S,3R)-ACPD vs. (1R,3S)-ACPD Seizure Induction Potency

In a neonatal rat seizure model, (1S,3R)-ACPD produced dose-dependent convulsions with stereoselective potency. The (1R,3S) enantiomer was markedly less potent, confirming that the biological activity resides predominantly in the (1S,3R) configuration [1].

In vivo pharmacology Seizure models Stereoselectivity Epilepsy research

Receptor Subtype Potency Profile: (1S,3R)-ACPD Across mGluR Subtypes vs. (±)-trans-ACPD

(1S,3R)-ACPD, as the purified active isomer, exhibits a defined EC50 profile across recombinant mGluR subtypes that differs from the racemic mixture (±)-trans-ACPD. The single-isomer preparation eliminates the confounding influence of the weakly active (1R,3S) enantiomer on apparent potency measurements .

mGluR subtype selectivity Recombinant receptor pharmacology EC50 profiling Group I/II mGluRs

Functional Potency Comparison: (1S,3R)-ACPD vs. L-CCG-I in cAMP Response Potentiation

In guinea-pig cerebral cortical slices, (1S,3R)-ACPD exhibited higher potency than L-CCG-I in potentiating histamine H2 receptor-stimulated cyclic AMP accumulation. This quantitative difference highlights that even among broad-spectrum mGluR agonists, functional efficacy at downstream effectors is not uniform [1].

cAMP signaling Adenylate cyclase mGluR functional selectivity H2 receptor cross-talk

Phosphoinositide Turnover Potency: (1S,3R)-ACPD vs. Quisqualate and Ibotenate in Primary Cerebrocortical Cultures

In primary cerebrocortical cultures from fetal rats, (1S,3R)-ACPD stimulates phosphoinositide turnover with an EC50 of 15 ± 5 μM, placing it among the most potent agonists tested. While quisqualate is approximately 16.7-fold more potent (EC50 = 0.9 ± 0.4 μM), (1S,3R)-ACPD exhibits potency equivalent to ibotenate (EC50 = 15 ± 3 μM) and substantially higher than glutamate (EC50 = 41 ± 8 μM) [1]. Importantly, (1S,3R)-ACPD-stimulated PI turnover is unaffected by omission of extracellular calcium, unlike quisqualate and ibotenate, indicating a distinct calcium-dependence profile [1].

Phosphoinositide turnover Primary neuronal culture Excitatory amino acid receptor G-protein coupled signaling

In Vivo Seizure Induction Potency Order: (1S,3R)-ACPD vs. 3,5-DHPG and L-CCG-I

Intrathalamic administration of mGluR agonists in mice produced dose-dependent limbic seizures with a defined potency order. (1S,3R)-ACPD exhibited potency equivalent to the group I-selective agonist 3,5-DHPG and significantly greater than L-CCG-I. The stereoselectivity of this effect was confirmed by the lack of seizure activity with the inactive isomer [1].

In vivo seizure models mGluR subtype pharmacology Epileptogenesis Limbic seizures

Validated Research Application Scenarios for (1S,3R)-ACPD (CAS 111900-32-4) Based on Quantitative Differentiation Evidence


Stereochemically Defined mGluR-Mediated Phosphoinositide Hydrolysis Studies

Investigators requiring accurate quantification of mGluR-mediated phospholipase C activation should procure (1S,3R)-ACPD rather than racemic (±)-trans-ACPD. The (1S,3R) isomer exhibits an EC50 of 16 ± 7 μM for stimulating inositol phosphate formation, whereas the (1R,3S) enantiomer is approximately 9-fold less potent (EC50 = 143 ± 19 μM) [1]. Use of the stereochemically pure active isomer eliminates the confounding 9-fold potency dilution introduced by the racemic mixture, ensuring dose-response curves reflect the true pharmacology of the active species. This is particularly critical for studies correlating receptor occupancy with downstream signaling outputs.

In Vivo Seizure and Epileptogenesis Models Requiring Reproducible mGluR Activation

(1S,3R)-ACPD is the validated tool compound for in vivo studies examining mGluR-mediated seizure induction and epileptogenesis. Systemic administration produces dose-dependent convulsions with an ED50 of 16 mg/kg (i.p.), while the (1R,3S) enantiomer requires a 5.8-fold higher dose (ED50 = 93 mg/kg) to achieve comparable effects [2]. Intrathalamic injection (50-800 nmol) produces robust, dose-dependent limbic seizures that are stereoselective and not blocked by ionotropic glutamate receptor antagonists, confirming mGluR-specific pharmacology [3]. Procurement of the defined (1S,3R) isomer is essential for obtaining reproducible seizure outcomes and for studies where seizure threshold quantification is a primary endpoint.

Dual Group I/Group II mGluR Activation for cAMP Signaling Cross-Talk Investigations

(1S,3R)-ACPD is uniquely suited for studies examining the functional interplay between group I and group II mGluR signaling pathways. Unlike DHPG (group I-selective) or quisqualate, (1S,3R)-ACPD concurrently activates group II receptors (mGluR2/3) that are negatively coupled to cAMP formation while also stimulating group I receptor-mediated phosphoinositide hydrolysis [4]. In cAMP modulation assays, (1S,3R)-ACPD potentiates histamine H2 receptor-mediated cAMP accumulation with an EC50 of 7 ± 2 μM, exhibiting 2.7-fold higher potency than the alternative broad-spectrum agonist L-CCG-I (EC50 = 19 ± 2 μM) [5]. This dual-receptor engagement makes (1S,3R)-ACPD the reference standard for dissecting cooperative or antagonistic interactions between mGluR signaling cascades.

Calcium-Independent mGluR-Mediated Phosphoinositide Turnover Assays

For studies requiring isolation of G-protein-coupled mGluR signaling from extracellular calcium-dependent processes, (1S,3R)-ACPD is the preferred tool compound. In primary cerebrocortical cultures, (1S,3R)-ACPD stimulates phosphoinositide turnover with an EC50 of 15 ± 5 μM, and critically, this response is unaffected by omission of extracellular calcium [6]. This calcium independence distinguishes (1S,3R)-ACPD from quisqualate and ibotenate, whose PI responses exhibit marked calcium dependence. Procurement of (1S,3R)-ACPD thus enables experimental designs that cleanly separate mGluR-mediated G-protein signaling from confounding influences of calcium influx through voltage-gated channels or iGluR activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acpd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.